

An In-depth Technical Guide to 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dichloro-3-methylbutane

Cat. No.: B096302

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloro-3-methylbutane is a halogenated alkane with the chemical formula $C_5H_{10}Cl_2$. As a geminal dichloride, its chemical reactivity is characterized by the presence of two chlorine atoms on the same carbon atom. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and spectroscopic characterization. To date, there is limited information in the public domain regarding the biological activity or use of **2,2-dichloro-3-methylbutane** in drug development.

Chemical Structure and Properties

2,2-dichloro-3-methylbutane consists of a butane backbone with two chlorine atoms and a methyl group attached to the second carbon atom, and another methyl group on the third carbon.

Caption: Chemical structure of **2,2-dichloro-3-methylbutane**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,2-dichloro-3-methylbutane** is presented in Table 1.


Property	Value	Source
Molecular Formula	C ₅ H ₁₀ Cl ₂	PubChem[1]
Molecular Weight	141.04 g/mol	PubChem[1]
IUPAC Name	2,2-dichloro-3-methylbutane	PubChem[1]
CAS Registry Number	17773-66-9	NIST[2]
Canonical SMILES	CC(C)C(C)(Cl)Cl	PubChem[1]
Computed XLogP3-AA	3.1	Guidechem[3]
Kovats Retention Index	790 (non-polar column)	NIST[4]

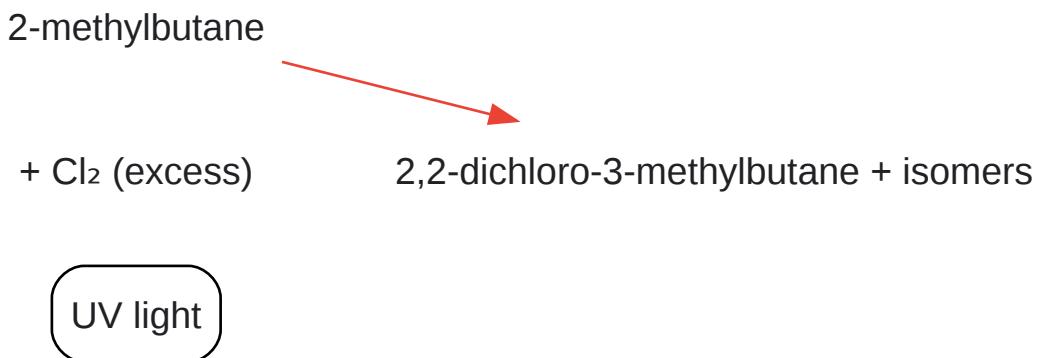
Synthesis of 2,2-dichloro-3-methylbutane

While specific, detailed experimental protocols for the synthesis of **2,2-dichloro-3-methylbutane** are not readily available in peer-reviewed literature, two plausible synthetic routes can be proposed based on established organic chemistry principles: the reaction of 3-methyl-2-butanone with phosphorus pentachloride and the free-radical chlorination of 2-methylbutane.

Synthesis from 3-methyl-2-butanone

The reaction of ketones with phosphorus pentachloride (PCl₅) is a known method for the synthesis of gem-dichlorides.

[Click to download full resolution via product page](#)


Caption: Synthesis of **2,2-dichloro-3-methylbutane** from a ketone.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methyl-2-butanone (1.0 equivalent) in a dry, inert solvent such as carbon tetrachloride.
- Reagent Addition: Slowly add phosphorus pentachloride (1.1 equivalents) to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
- Reaction: After the addition is complete, the mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).
- Workup: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice to decompose the excess PCl_5 and the phosphorus oxychloride (POCl_3) byproduct.
- Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield **2,2-dichloro-3-methylbutane**.

Free-Radical Chlorination of 2-methylbutane

Free-radical halogenation of alkanes can also be employed, although this method typically yields a mixture of chlorinated products.

[Click to download full resolution via product page](#)

Caption: Synthesis via free-radical chlorination.

Experimental Protocol:

- Reaction Setup: A solution of 2-methylbutane in an inert solvent (or neat) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.
- Initiation: The solution is irradiated with UV light while chlorine gas is bubbled through the mixture.
- Reaction: The reaction is allowed to proceed until the desired degree of chlorination is achieved, which can be monitored by GC. The formation of HCl gas is also an indicator of the reaction's progress.
- Workup: The reaction mixture is washed with a dilute solution of sodium thiosulfate to remove excess chlorine, followed by a wash with a dilute sodium bicarbonate solution to neutralize the HCl. The organic layer is then washed with water and dried over a suitable drying agent.
- Purification: Due to the non-selective nature of free-radical chlorination, the product will be a mixture of mono-, di-, and polychlorinated isomers. Separation of **2,2-dichloro-3-methylbutane** from this mixture would require careful fractional distillation or preparative gas chromatography.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of **2,2-dichloro-3-methylbutane** is available from the NIST WebBook.^[2] The fragmentation pattern is consistent with its structure.

Expected Fragmentation:

- Molecular Ion (M^+): A peak corresponding to the molecular ion ($C_5H_{10}Cl_2$) should be observed. Due to the presence of two chlorine atoms, the isotopic pattern for M , $M+2$, and $M+4$ will be characteristic.

- Loss of Cl: A significant fragment resulting from the loss of a chlorine radical to form a tertiary carbocation is expected.
- Loss of isopropyl group: Cleavage of the C2-C3 bond can lead to the loss of an isopropyl radical.
- Other fragments: Various other smaller fragments resulting from further cleavage of the carbon skeleton are also anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined ^1H and ^{13}C NMR data for **2,2-dichloro-3-methylbutane** are not readily available. However, the expected spectra can be predicted based on the molecule's structure.

Predicted ^1H NMR Spectrum:

- $-\text{CH}(\text{CH}_3)_2$: A multiplet (likely a septet) for the single proton on C3.
- $-\text{CH}(\text{CH}_3)_2$: A doublet for the six equivalent protons of the two methyl groups attached to C3.
- $-\text{C}(\text{Cl})_2\text{CH}_3$: A singlet for the three protons of the methyl group on C2.

Predicted ^{13}C NMR Spectrum:

- C1: A signal for the methyl carbon attached to C2.
- C2: A signal for the quaternary carbon bearing the two chlorine atoms, shifted significantly downfield.
- C3: A signal for the tertiary carbon of the isopropyl group.
- C4 & C5: A single signal for the two equivalent methyl carbons of the isopropyl group.

Reactions

The chemical reactivity of **2,2-dichloro-3-methylbutane** is dominated by the two chlorine atoms. As a geminal dichloride, it can undergo various nucleophilic substitution and elimination

reactions.

Biological Activity and Applications

There is currently no significant information in the scientific literature regarding the biological activity, signaling pathways, or applications of **2,2-dichloro-3-methylbutane** in drug development or other fields. Its structural analog, 1,3-dichloro-3-methylbutane, has been used as a reagent in the synthesis of Precocene analogs, which exhibit anti-juvenile hormone activity in insects.

Conclusion

2,2-dichloro-3-methylbutane is a halogenated alkane whose physicochemical properties are well-defined. While detailed experimental protocols for its synthesis are not abundant, it can be prepared through established methods such as the chlorination of a corresponding ketone or the free-radical chlorination of the parent alkane. Its spectroscopic characteristics can be predicted with a reasonable degree of accuracy. Further research is needed to explore its reactivity and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,2-Dichloro-3-methylbutane | C5H10Cl2 | CID 28766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Butane, 2,2-dichloro-3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-dichloro-3-methylbutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096302#2-2-dichloro-3-methylbutane-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com